molecular formula C25H23N3OS B5779494 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide

2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide

Cat. No. B5779494
M. Wt: 413.5 g/mol
InChI Key: MXPMDMQZYIZQQU-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide, also known as TQ6, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TQ6 belongs to the class of quinolinecarbohydrazide derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties.

Mechanism of Action

The mechanism of action of 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide is not fully understood. However, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has also been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. Additionally, 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has also been shown to inhibit the growth and proliferation of cancer cells by regulating the expression of multiple genes involved in cell cycle progression and apoptosis. Additionally, 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.

Advantages and Limitations for Lab Experiments

2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it a viable candidate for further research. 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide also exhibits potent antitumor and antimicrobial activity, making it a promising candidate for the development of new therapeutics. However, 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide also has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.

Future Directions

There are several future directions for the research of 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide. One direction is to further elucidate its mechanism of action and molecular targets. This will provide valuable insights into its potential therapeutic applications and help to develop more effective treatment strategies. Another direction is to evaluate its efficacy and safety in preclinical and clinical trials. This will provide valuable information on its pharmacokinetics, toxicity, and potential side effects, and help to determine its suitability for human use. Additionally, future research could focus on developing new derivatives of 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide with improved potency and selectivity, and exploring its potential applications in other areas, such as antifungal and anti-inflammatory therapy.

Synthesis Methods

The synthesis of 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide involves the reaction of 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then reacted with 3-thiophenecarboxaldehyde to yield 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide. The synthesis of 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been optimized to improve its yield and purity, making it a viable candidate for further research.

Scientific Research Applications

2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has also been shown to exhibit antimicrobial activity against a variety of pathogens, including bacteria and fungi. Additionally, 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit anti-inflammatory and antioxidant properties.

properties

IUPAC Name

6-methyl-2-(4-propan-2-ylphenyl)-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3OS/c1-16(2)19-5-7-20(8-6-19)24-13-22(21-12-17(3)4-9-23(21)27-24)25(29)28-26-14-18-10-11-30-15-18/h4-16H,1-3H3,(H,28,29)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPMDMQZYIZQQU-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN=CC3=CSC=C3)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N/N=C/C3=CSC=C3)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2-[4-(propan-2-yl)phenyl]-N'-[(E)-thiophen-3-ylmethylidene]quinoline-4-carbohydrazide

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